

2-Chloro-N-methylacetamide CAS number and properties

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Compound of Interest

Compound Name: 2-Chloro-N-methylacetamide

Cat. No.: B104489

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An In-depth Technical Guide to **2-Chloro-N-methylacetamide** for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis. It moves beyond a simple data sheet to provide foundational knowledge, practical application insights, and critical safety protocols for **2-Chloro-N-methylacetamide** (CAS No. 96-30-0), a versatile and highly reactive intermediate. The structure of this document is designed to follow a logical workflow, from fundamental identification and synthesis to its application and safe handling, ensuring a holistic understanding of its utility in a laboratory and process chemistry setting.

Core Identification and Molecular Structure

2-Chloro-N-methylacetamide is a key bifunctional organic compound, featuring both a reactive chloroacetyl group and a secondary amide. This unique combination makes it an important building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry.^{[1][2]} Its identity is unequivocally established by a set of unique identifiers.

Identifier	Value	Source
CAS Number	96-30-0	[1][3][4][5]
Molecular Formula	C ₃ H ₆ ClNO	[1][3][4][5]
IUPAC Name	2-chloro-N-methylacetamide	[5]
Molecular Weight	107.54 g/mol	[3][4][5]
InChI Key	HOZLOOPIXHWKCI- UHFFFAOYSA-N	[1][4][5]
Canonical SMILES	CNC(=O)CCl	[1][5]
EINECS Number	202-497-1	[1][3]
Synonyms	N-Methyl-2-chloroacetamide, N-Methylchloroacetamide, α- Chloro-N-methylacetamide	[1][4][5]

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  edge [fontsize=10];
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H_N [label="H", pos="2.9,0.3!"];
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H1_C3 [label="H", pos="1.8,-1.5!"];
H2_C3 [label="H", pos="3.1,-1.2!"];
H3_C3 [label="H", pos="2.7,-0.5!"];
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H2_C1 [label="H", pos="0.2, -0.9!"];

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C3 -- H2_C3 [style=invis]; // for positioning
C3 -- H3_C3 [style=invis]; // for positioning
C1 -- H1_C1 [style=invis];
C1 -- H2_C1 [style=invis];
}
```

Caption: Chemical structure of **2-Chloro-N-methylacetamide**.

Physicochemical Properties: A Foundation for Application

The physical and chemical properties of a reagent dictate its handling, reaction conditions, and purification strategies. **2-Chloro-N-methylacetamide** typically appears as a white to off-white solid, though it can also exist as a colorless to pale yellow liquid depending on purity and ambient temperature.[1][6] Its solubility in both water and common organic solvents like ethanol and acetone provides significant flexibility for its use in diverse reaction media.[1]

Property	Value	Notes
Appearance	White to almost white powder, lump, or fused solid	[1][7]
Melting Point	38-47 °C	[6][7] Sources vary slightly.
Boiling Point	~218-220 °C (at 760 mmHg)	[1]
116 °C (at 20 mmHg)	[6]	
Density	~1.13-1.18 g/cm ³	[1][3]
Solubility	Soluble in water, ethanol, acetone, DMSO (slightly), Methanol (slightly)	[1][3]
pKa	14.38 ± 0.46 (Predicted)	[1][3]

The compound is stable under normal storage conditions but can undergo hydrolysis in the presence of strong acids or bases and may react with strong oxidizing agents.[1] Its relatively low melting point is a key practical consideration; it can be handled as a solid but may melt into a low-viscosity liquid slightly above standard room temperature, simplifying certain liquid-phase reaction setups.

Synthesis and Core Reactivity

Common Synthesis Protocol

The most prevalent and industrially scalable synthesis of **2-Chloro-N-methylacetamide** involves the acylation of methylamine with chloroacetyl chloride.[2] This is a classic nucleophilic acyl substitution reaction. The causality behind the choice of reagents and conditions is critical: methylamine acts as the nucleophile attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically performed at low temperatures (-20 °C to 5 °C) to control its

exothermic nature and to minimize side reactions, such as the further reaction of the product with methylamine.[2]

Caption: Generalized workflow for the synthesis of **2-Chloro-N-methylacetamide**.

Detailed Experimental Protocol (Adapted from Literature)[2][3]

- **Preparation:** In a three-neck flask equipped with a mechanical stirrer and a dropping funnel, prepare an aqueous solution of methylamine. For example, add methylamine hydrochloride (1.10 mol) to an aqueous solution of sodium hydroxide (2.15 mol) to generate the free base in situ.[2] Cool the solution to 0 °C in an ice bath.
- **Reagent Addition:** Dissolve chloroacetyl chloride (1.0 mol) in a suitable organic solvent like dichloromethane (DCM) and cool the solution to 0 °C.
- **Reaction:** Add the chloroacetyl chloride solution dropwise to the cold, stirred methylamine solution, ensuring the temperature does not exceed 5 °C. The use of a base (like NaOH or Na₂CO₃) is crucial to neutralize the HCl byproduct generated during the acylation.
- **Completion:** After the addition is complete, continue stirring at a low temperature for at least one hour to ensure the reaction goes to completion.
- **Workup:** Transfer the mixture to a separatory funnel. The organic layer containing the product is separated, washed with brine until neutral, and then dried over an anhydrous drying agent (e.g., Na₂SO₄).
- **Purification:** Filter off the drying agent and remove the solvent by rotary evaporation. The resulting crude product can be further purified by vacuum distillation or recrystallization to yield high-purity **2-Chloro-N-methylacetamide**. [2]

Mechanism of Reactivity

The synthetic utility of **2-Chloro-N-methylacetamide** stems from the electrophilic nature of the α -carbon (the carbon atom adjacent to the carbonyl group). The chlorine atom is an excellent leaving group, making this carbon a prime target for nucleophilic substitution (S_N2) reactions.

This allows for the facile introduction of the N-methylacetamido moiety onto a wide range of nucleophiles, including amines, thiols, and carbanions.

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